Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for carbamate compounds. The primary International Union of Pure and Applied Chemistry name for this compound is propan-2-yl N-(4-methoxyphenyl)carbamate, which precisely describes the molecular structure through systematic nomenclature protocols. This designation clearly identifies the propan-2-yl group (isopropyl group) as the alcohol-derived component and the 4-methoxyphenyl group as the amine-derived component of the carbamate ester linkage.
The compound is registered under Chemical Abstracts Service number 85221-16-5 and maintains PubChem compound identifier 186315. Multiple synonymous designations exist in chemical databases and literature, reflecting various naming conventions and systematic approaches to chemical nomenclature. The most commonly encountered synonyms include this compound, which represents the formal Chemical Abstracts Service nomenclature system. Additional recognized names encompass N-(4-methoxyphenyl)carbamic acid propan-2-yl ester and isopropyl (4-methoxyphenyl)carbamate, demonstrating the flexibility inherent in carbamate nomenclature systems.
Properties
IUPAC Name |
propan-2-yl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGPYPHIFVEQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005685 | |
| Record name | Propan-2-yl (4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85221-16-5 | |
| Record name | Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085221165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl (4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL N-(4-METHOXYPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Pharmaceutical Applications
Enzyme Inhibition Research
Carbamic acid derivatives are extensively studied for their ability to inhibit specific enzymes, particularly hydrolases and transferases. These interactions can lead to competitive inhibition where the compound competes with natural substrates for active sites on enzymes. This property makes it a valuable candidate in drug development and biochemical research focused on metabolic pathways.
Potential Drug Development
The compound is investigated for its potential use in pharmaceuticals as a prodrug or in drug delivery systems. Its structural characteristics allow it to serve as a model compound for studying enzyme mechanisms and therapeutic applications.
Agricultural Applications
Pesticides and Herbicides
Carbamic acid derivatives are utilized in the production of various agrochemicals, including pesticides and herbicides. Their ability to interact with biological systems makes them effective in controlling pests and enhancing crop yields.
Industrial Applications
Synthesis of Other Compounds
In the chemical industry, carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester serves as an intermediate in organic synthesis. It is employed in the preparation of other carbamate compounds, which are important in various industrial processes.
Biochemical Research
Model Compound for Enzyme Studies
The compound acts as a model for studying enzyme inhibition mechanisms. Its interactions with enzymes provide insights into enzyme kinetics and the development of inhibitors that could lead to new therapeutic strategies .
Table 1: Summary of Applications
| Application Area | Specific Use | Mechanism/Functionality |
|---|---|---|
| Pharmaceuticals | Drug development | Enzyme inhibition; prodrug potential |
| Agriculture | Pesticides and herbicides | Biological interaction for pest control |
| Industrial Chemistry | Intermediate in organic synthesis | Precursor for other carbamate compounds |
| Biochemical Research | Model for enzyme studies | Insights into enzyme kinetics and inhibition mechanisms |
Table 2: Enzyme Inhibition Studies
Case Study 1: Enzyme Inhibition Mechanism
A study published in the Royal Society of Chemistry explored the interaction of carbamic acid derivatives with specific enzymes. The findings indicated that these compounds could effectively inhibit enzyme activity through competitive mechanisms, providing a basis for their use in drug design aimed at metabolic disorders .
Case Study 2: Agricultural Efficacy
Research highlighted the application of carbamic acid derivatives in developing effective pesticides. These studies demonstrated that the structural properties of these compounds contribute to their efficacy against various agricultural pests, leading to improved crop protection strategies.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. It interacts with the active sites of enzymes, leading to the formation of stable enzyme-inhibitor complexes. This interaction disrupts the normal catalytic activity of the enzyme, thereby inhibiting its function. The molecular targets and pathways involved include various hydrolases and transferases, which play crucial roles in metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares the target compound with structurally related carbamates:
Toxicity and Regulatory Status
- Chlorpropham (3-chloro analog) is regulated for its antisprouting effects and cholinesterase inhibition .
- The 4-methoxyphenyl derivative’s toxicity profile is unreported but may resemble phenyl carbamates, requiring evaluation for organ toxicity and environmental persistence.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Propham | Chlorpropham |
|---|---|---|---|
| Molecular Formula | C11H15NO3 | C10H13NO2 | C10H12ClNO2 |
| Molecular Weight (g/mol) | 209.24 | 179.22 | 213.66 |
| LogP (Predicted) | ~2.5 | 2.1 | 2.8 |
| Water Solubility (mg/L) | Low (<100) | 250 | 89 |
Biological Activity
Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester, commonly referred to as isopropyl 4-methoxyphenylcarbamate, is a compound of significant interest in various fields including chemistry, biology, and medicine. This article provides an in-depth exploration of its biological activity, mechanisms of action, and applications.
Overview of the Compound
Carbamic acid esters are widely recognized for their diverse biological activities. The specific structure of isopropyl 4-methoxyphenylcarbamate contributes to its unique properties and potential applications in pharmacology and agrochemicals.
The primary mechanism through which isopropyl 4-methoxyphenylcarbamate exerts its biological effects is through enzyme inhibition . This compound interacts with the active sites of various enzymes, forming stable enzyme-inhibitor complexes that disrupt normal catalytic activity. The main targets include:
- Hydrolases : Enzymes that catalyze the hydrolysis of chemical bonds.
- Transferases : Enzymes that facilitate the transfer of functional groups from one molecule to another.
This inhibition can lead to significant alterations in metabolic processes within organisms, making it a valuable tool in biochemical research and potential therapeutic applications.
Enzyme Inhibition Studies
Research has demonstrated that isopropyl 4-methoxyphenylcarbamate serves as a model compound for studying enzyme inhibition. Its ability to inhibit specific enzymes makes it a candidate for further investigation in drug development. For instance, studies have shown its effectiveness in inhibiting certain lipoxygenases, which are involved in inflammatory processes .
Potential Pharmaceutical Applications
The compound has been explored for its potential as a prodrug or in drug delivery systems . Its unique structure allows for modifications that can enhance bioavailability and therapeutic efficacy. Additionally, it has been investigated for use in pharmaceuticals targeting various diseases due to its favorable pharmacokinetic properties.
Comparative Analysis with Similar Compounds
To understand the unique properties of isopropyl 4-methoxyphenylcarbamate, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 4-methoxyphenylcarbamate | Methyl Ester | Moderate enzyme inhibition | Lower hydrophobicity compared to isopropyl |
| Ethyl 4-methoxyphenylcarbamate | Ethyl Ester | Similar enzyme inhibition | Higher volatility |
| Isopropyl 4-methoxyphenylcarbamate | Isopropyl Ester | Stronger enzyme inhibition | Enhanced stability and bioavailability |
This table illustrates how the specific ester group in isopropyl 4-methoxyphenylcarbamate imparts distinct physicochemical properties that influence its biological activity and suitability for various applications .
Case Studies
- Enzyme Inhibition Experiment : A study investigated the inhibitory effects of isopropyl 4-methoxyphenylcarbamate on rabbit lipoxygenase (ALOX15). Results indicated that this compound exhibited significant inhibitory potency with an IC50 value indicating effective binding at the enzyme's active site .
- Pharmacological Research : In another study focused on drug development, researchers evaluated the compound's potential as an anti-inflammatory agent by assessing its effects on cytokine production in cell cultures. The findings suggested promising results that warrant further exploration in clinical settings .
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4-methoxyaniline (1.0 equiv) is dissolved in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran. Isopropyl chloroformate (1.2 equiv) is added dropwise at 0–5°C, followed by the addition of a tertiary amine base (e.g., triethylamine or pyridine) to neutralize the generated HCl. The reaction is stirred at room temperature for 6–12 hours, after which the product is extracted, washed, and purified via recrystallization or column chromatography.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 10–12 hours |
| Yield | 85–92% |
Characterization data from this method includes:
-
IR (KBr): 3345 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C asymmetric stretch).
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 3.78 (s, 3H, OCH₃), 4.95 (septet, J = 6.4 Hz, 1H, OCH(CH₃)₂), 6.85–7.25 (m, 4H, Ar–H), 7.50 (br s, 1H, NH).
Alternative Route via Carbamoyl Chloride Intermediate
A less common but viable method involves the synthesis of 4-methoxyphenylcarbamoyl chloride followed by esterification with isopropanol. This two-step process avoids the use of chloroformates but requires careful handling of the reactive intermediate.
Step 1: Formation of 4-Methoxyphenylcarbamoyl Chloride
4-Methoxyaniline is treated with phosgene (COCl₂) or triphosgene in a controlled environment to generate the carbamoyl chloride. The reaction is typically conducted at -10°C to prevent side reactions.
Step 2: Esterification with Isopropanol
The carbamoyl chloride is reacted with isopropanol in the presence of a base such as sodium hydroxide. This step proceeds via nucleophilic acyl substitution.
Key Data:
| Parameter | Value |
|---|---|
| Phosgene Equiv | 1.1 equiv |
| Solvent (Step 1) | Toluene |
| Temperature (Step 1) | -10°C |
| Isopropanol Equiv | 1.5 equiv |
| Yield (Overall) | 70–78% |
Enzymatic Catalysis for Green Synthesis
Emerging methodologies explore lipase-catalyzed reactions to enhance sustainability. For instance, Candida antarctica lipase B (CAL-B) has been employed to catalyze the transesterification of methyl (4-methoxyphenyl)carbamate with isopropanol in non-aqueous media.
Key Data:
| Parameter | Value |
|---|---|
| Enzyme Loading | 10 wt% (relative to substrate) |
| Solvent | tert-Butanol |
| Temperature | 45°C |
| Reaction Time | 24–48 hours |
| Yield | 65–72% |
This method avoids harsh reagents but requires longer reaction times and specialized enzyme handling.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each approach:
| Method | Yield (%) | Pros | Cons |
|---|---|---|---|
| Chloroformate Route | 85–92 | High yield, simple workup | Uses toxic chloroformate |
| Carbamoyl Chloride Route | 70–78 | Avoids chloroformates | Requires phosgene, multi-step |
| Enzymatic Route | 65–72 | Eco-friendly, mild conditions | Low yield, high cost |
Characterization and Quality Control
Robust analytical protocols ensure product purity:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methoxyphenylamine with isopropyl chloroformate in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions . Solvent choice (e.g., THF or DCM) and temperature (0–25°C) significantly impact yield. For example, lower temperatures reduce side reactions but may prolong reaction times. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How can the structural integrity of this carbamate be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., DFT calculations) to confirm the 4-methoxyphenyl and isopropyl ester moieties .
- HPLC-MS : Monitor purity (>95%) and detect byproducts using a C18 column with acetonitrile/water mobile phase .
- FT-IR : Verify carbamate C=O stretching (~1700 cm) and methoxy C-O peaks (~1250 cm) .
Q. What are the key stability considerations for this compound under experimental storage?
- Methodological Answer : Stability is pH- and temperature-dependent. Store at –20°C in anhydrous conditions (e.g., argon atmosphere) to prevent hydrolysis. Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks to assess shelf life. Monitor via HPLC for degradation products like 4-methoxyphenylamine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this carbamate?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols:
- Use recombinant enzymes (e.g., acetylcholinesterase) with consistent activity units.
- Validate IC values via dose-response curves (3 technical replicates, nonlinear regression analysis). Cross-reference with structural analogs (e.g., ethyl ester derivatives) to identify substituent effects .
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., cytochrome P450). Optimize ligand parameters with Gaussian09 (B3LYP/6-31G* basis set). Validate binding modes via molecular dynamics simulations (GROMACS) over 100 ns to assess stability .
Q. How do substituents (e.g., methoxy vs. chloro) influence the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Compare hydrolysis rates under alkaline conditions (pH 10, 37°C) using UV-Vis spectroscopy. The electron-donating methoxy group reduces electrophilicity at the carbonyl carbon, slowing hydrolysis compared to chloro-substituted analogs (e.g., 4-chlorophenyl derivatives) .
Q. What advanced analytical techniques are critical for characterizing degradation pathways?
- Methodological Answer : Employ LC-QTOF-MS to identify degradation products. For example, under oxidative stress (HO/Fe), the methoxy group may demethylate to form a quinone intermediate. Use isotopic labeling (O-HO) to trace hydrolysis mechanisms .
Q. How can QSAR models be applied to optimize this carbamate’s pharmacokinetic properties?
- Methodological Answer : Develop 3D-QSAR models (CoMFA/CoMSIA) using a dataset of carbamate derivatives. Train the model with descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (q > 0.5). Use the model to predict bioavailability and metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
